![molecular formula C20H25ClN2O2 B14791418 1,2-Propanediol, 3-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-](/img/structure/B14791418.png)
1,2-Propanediol, 3-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediol, 3-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]- is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a phenylmethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,2-propanediol with 4-chlorobenzyl chloride in the presence of a base to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,2-Propanediol, 3-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new derivatives with different functional groups.
科学研究应用
1,2-Propanediol, 3-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including its role as a muscle relaxant and its effects on the central nervous system.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 1,2-Propanediol, 3-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. In the central nervous system, it acts as a muscle relaxant by blocking nerve impulses and pain sensations. The compound’s effects are mediated through its binding to receptors and modulation of neurotransmitter release, although the exact molecular targets and pathways are still under investigation.
属性
分子式 |
C20H25ClN2O2 |
|---|---|
分子量 |
360.9 g/mol |
IUPAC 名称 |
3-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]propane-1,2-diol |
InChI |
InChI=1S/C20H25ClN2O2/c21-18-8-6-17(7-9-18)20(16-4-2-1-3-5-16)23-12-10-22(11-13-23)14-19(25)15-24/h1-9,19-20,24-25H,10-15H2 |
InChI 键 |
VPDMYBDGTOUQJE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC(CO)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


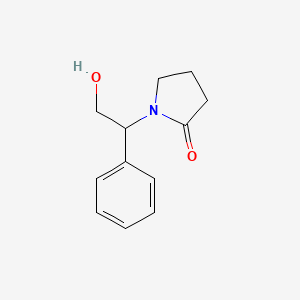
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791351.png)
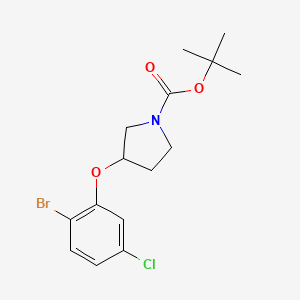
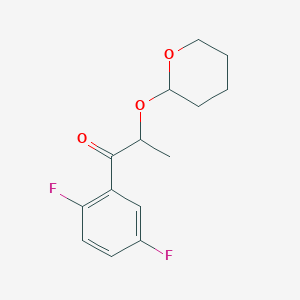
![19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-[(1S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one](/img/structure/B14791377.png)
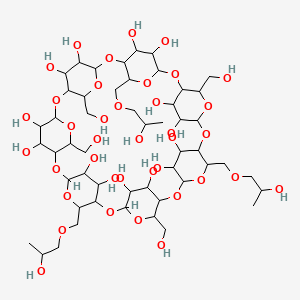
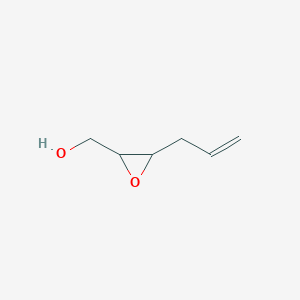
![3-[4-[3-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B14791396.png)
![Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14791398.png)
![methyl 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,3-benzodiazole-6-carboxylate](/img/structure/B14791399.png)
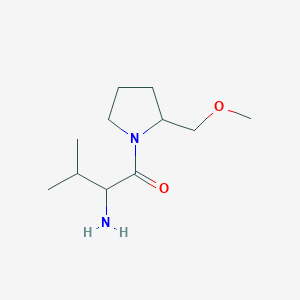
![1,1'-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene](/img/structure/B14791409.png)
![3-[(5S,10R,13R,14S)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14791413.png)
![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]propanamide](/img/structure/B14791426.png)
